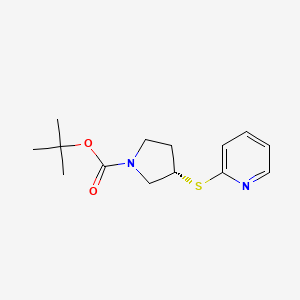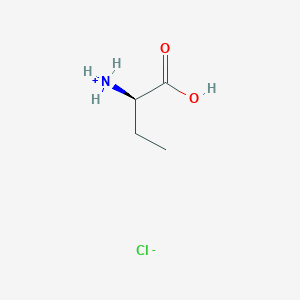
2-Methyl-1,7-naphthyridin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic organic compound belonging to the naphthyridine family This compound features a fused pyridine and pyrimidine ring system, which imparts unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,7-naphthyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-methyl-1,7-diaminopyridine with formic acid or acetic anhydride. The reaction is usually carried out at elevated temperatures to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,7-naphthyridin-8(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be performed using reagents like phosphorus oxychloride (POCl₃) and halogenating agents.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine-oxide derivatives.
Reduction: Production of reduced naphthyridine derivatives.
Substitution: Introduction of various substituents at different positions on the naphthyridine ring.
Applications De Recherche Scientifique
2-Methyl-1,7-naphthyridin-8(7H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-1,7-naphthyridin-8(7H)-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with microbial cell membranes.
Anticancer Activity: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth.
Comparaison Avec Des Composés Similaires
1,7-Naphthyridin-8(7H)-one
2-Methyl-6-phenylbenzo[c][1,7]naphthyridine
4-Chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-methyl-7H-1,7-naphthyridin-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-10-9(12)8(7)11-6/h2-5H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNZVCHEZIHYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B7985631.png)





![(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate](/img/structure/B7985685.png)

